![molecular formula C24H17F3N2O3 B2538080 N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 862978-46-9](/img/structure/B2538080.png)
N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Description
N-(p-tolyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran carboxamide derivatives. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific compound , while not directly studied in the provided papers, is likely to share some characteristics with the benzofuran carboxamide derivatives that have been synthesized and evaluated in these studies.
Synthesis Analysis
The synthesis of benzofuran carboxamide derivatives typically involves multiple steps, including the formation of the benzofuran ring, followed by functionalization with various amide groups. For instance, the synthesis of similar compounds has been reported through reactions involving salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with different amines . The synthesis process is often characterized by spectroscopic methods such as NMR, IR, and Mass spectrometry, and the structures are confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives is often determined using X-ray diffraction data. These compounds can crystallize in various space groups with specific cell parameters, and their molecular geometry can be further analyzed using computational methods such as density functional theory (DFT) . The molecular conformation is typically stabilized by intramolecular hydrogen bonds and can exhibit various intermolecular interactions as revealed by Hirshfeld surface analysis .
Chemical Reactions Analysis
Benzofuran carboxamide derivatives can undergo various chemical reactions, particularly those involving the amide functional group. The reactivity of these compounds can be influenced by the presence of substituents on the benzofuran ring or the amide nitrogen, which can affect the electron density and thus the reactivity of the molecule . The molecular electrostatic potential (MEP) surface map can provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamide derivatives, including their crystalline structure, vibrational frequencies, and thermal stability, can be characterized using various analytical techniques. Theoretical calculations can predict properties such as HOMO and LUMO energies, thermodynamic properties, and non-linear optical properties, which are compared with experimental data to validate the computational models . The synthesized compounds' inhibitory effects against enzymes or biological targets can also be evaluated, providing insights into their potential therapeutic applications .
Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives, including those integrated with carboxamide functionalities, have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For instance, studies have focused on synthesizing benzofuran-2-carboxamide derivatives to explore their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds are characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating a robust framework for investigating their bioactive properties (Lavanya, Sribalan, & Padmini, 2017; Xie et al., 2014).
Antimicrobial Screening
A series of compounds with benzofuran moieties have been synthesized and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These studies provide insights into the potential of benzofuran derivatives as antimicrobial agents, contributing to the development of new treatments for bacterial infections (Idrees et al., 2020).
Molecular Docking and Biological Activities
Research has also delved into the structural optimization, molecular docking analysis, and investigation of biological activities of benzofuran-carboxylic acids derivatives. These studies aim at understanding the reactivity of such molecules and their potential as inhibitors against cancer and microbial diseases, providing a foundation for the development of novel therapeutic agents (Sagaama et al., 2020).
Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, showcasing their potential in the development of treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Abedinifar et al., 2018).
properties
IUPAC Name |
N-(4-methylphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3/c1-14-10-12-15(13-11-14)28-23(31)21-20(17-7-3-5-9-19(17)32-21)29-22(30)16-6-2-4-8-18(16)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRXGGNABHKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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